![molecular formula C8H8BClO3 B1273694 5-Acetyl-2-chlorophenylboronic acid CAS No. 1022922-17-3](/img/structure/B1273694.png)
5-Acetyl-2-chlorophenylboronic acid
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Overview
Description
5-Acetyl-2-chlorophenylboronic acid is a chemical compound with the molecular formula C8H8BClO3 and a molecular weight of 198.41 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 5-Acetyl-2-chlorophenylboronic acid is1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Acetyl-2-chlorophenylboronic acid is a solid substance at room temperature . It has a molecular weight of 198.41 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications
Material Science
In Material Science , boronic acids like 5-Acetyl-2-chlorophenylboronic acid are used in the synthesis of boron-containing polymers and materials . These materials have unique properties and are used in various applications, including sensors, drug delivery systems, and optoelectronic devices .
Biochemistry
In Biochemistry , boronic acids are used as inhibitors of serine proteases . 5-Acetyl-2-chlorophenylboronic acid, with its boronic acid functional group, could potentially be used in the development of new protease inhibitors .
Analytical Chemistry
In Analytical Chemistry , boronic acids are used in the development of sensors for the detection of various analytes . 5-Acetyl-2-chlorophenylboronic acid could potentially be used in the development of new sensors due to its unique chemical properties .
Environmental Science
In Environmental Science , boronic acids are used in the development of materials for the removal of pollutants from the environment . 5-Acetyl-2-chlorophenylboronic acid could potentially be used in the development of new materials for environmental remediation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Mode of Action
5-Acetyl-2-chlorophenylboronic acid is a type of arylboronic acid, which can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows the formation of a carbon-carbon bond between the boronic acid and an organic halide in the presence of a palladium catalyst. This property makes it a potential building block for the synthesis of complex organic molecules, including potential drug candidates.
Biochemical Pathways
Result of Action
The molecular and cellular effects of 5-Acetyl-2-chlorophenylboronic acid’s action would depend on the specific context of its use, particularly the nature of the organic halide it is coupled with in Suzuki-Miyaura reactions. The resulting compound could have a variety of effects depending on its structure and the biological targets it interacts with.
Action Environment
The action, efficacy, and stability of 5-Acetyl-2-chlorophenylboronic acid can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at a temperature between 2-8°C . Moreover, the compound’s reactivity in Suzuki-Miyaura reactions could be affected by factors such as temperature, pH, and the presence of a suitable catalyst.
properties
IUPAC Name |
(5-acetyl-2-chlorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)6-2-3-8(10)7(4-6)9(12)13/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHQVMHOGNFKMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)C)Cl)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376839 |
Source
|
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-2-chlorophenylboronic acid | |
CAS RN |
1022922-17-3 |
Source
|
Record name | B-(5-Acetyl-2-chlorophenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022922-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Acetyl-2-chlorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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